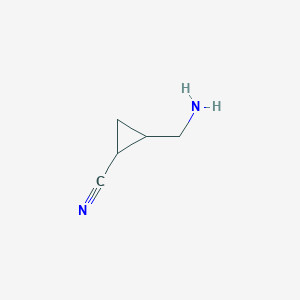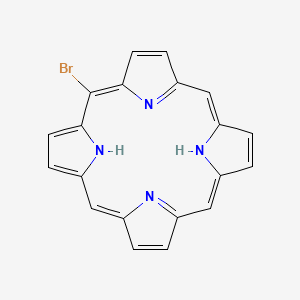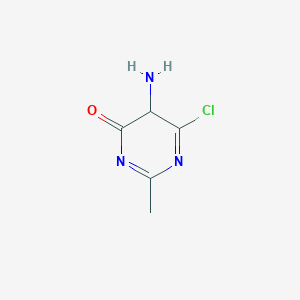
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids like DNA and RNA. This particular compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 2-position on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-6-methylpyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the industrial production process .
化学反応の分析
Types of Reactions
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium thiolate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Substitution: Formation of 6-amino or 6-thio derivatives.
Oxidation: Formation of 4-oxo derivatives.
Reduction: Formation of 5,6-diamino derivatives.
科学的研究の応用
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for nucleotide analogs.
Medicine: The compound is investigated for its potential as an anticancer agent and in the development of antiviral drugs.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In the case of anticancer activity, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
類似化合物との比較
Similar Compounds
5-amino-2-methylpyrimidin-4-one: Lacks the chlorine atom at the 6-position.
6-chloro-2-methylpyrimidin-4-one: Lacks the amino group at the 5-position.
5-amino-6-chloropyrimidin-4-one: Lacks the methyl group at the 2-position.
Uniqueness
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one is unique due to the presence of all three substituents (amino, chloro, and methyl) on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C5H6ClN3O |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
5-amino-6-chloro-2-methyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H6ClN3O/c1-2-8-4(6)3(7)5(10)9-2/h3H,7H2,1H3 |
InChIキー |
INNUPICXQYLFDY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C(=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-1,3,4,11a-tetrahydro-2H10H-2,4a,10-triazadibenzo[a,d]cycloheptene-5,11-dione](/img/structure/B12330044.png)
![2-Bromo-7-iodo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12330052.png)


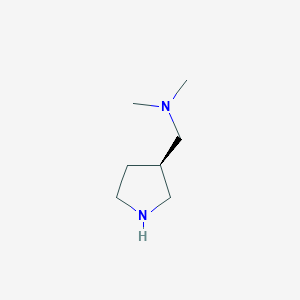
![Piperazine,1-(1-oxidobenzo[b]thien-4-yl)-](/img/structure/B12330078.png)
![ethyl 5-[(4-chlorophenyl)amino]-1H-triazole-4-carboxylate](/img/structure/B12330080.png)
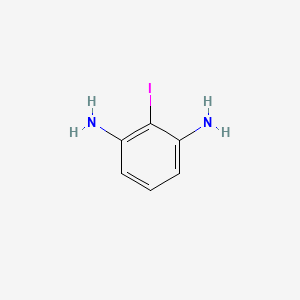

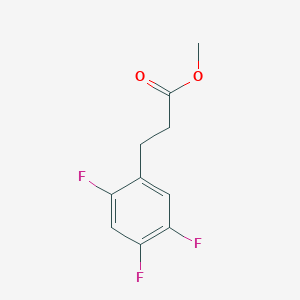
![3,6-Diazabicyclo[3.1.1]heptane-6-carboxylic acid, 3-[(2-nitrophenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12330109.png)
